5-Amino-2,3-dimethoxyphenol
Description
5-Amino-2,3-dimethoxyphenol (CAS: 209741-69-5) is an aromatic compound featuring a phenol core substituted with two methoxy groups at positions 2 and 3 and an amino group at position 4. Its molecular formula is C₈H₁₁NO₃, with an average molecular mass of ~169.18 g/mol . This compound is of interest in organic synthesis and pharmaceutical research due to its electron-rich aromatic system, which enables diverse reactivity, including electrophilic substitution and coupling reactions.
Properties
IUPAC Name |
5-amino-2,3-dimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHAVIGAXZDXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,3-dimethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2,3-dimethoxyphenol followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods: Industrial production of 5-Amino-2,3-dimethoxyphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,3-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the amino and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2,3-dimethoxyphenol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various bioactive compounds and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions, particularly those involving laccases and other oxidases .
Industry: In the industrial sector, 5-Amino-2,3-dimethoxyphenol is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dimethoxyphenol involves its interaction with various molecular targets, primarily through its phenolic and amino groups. These functional groups allow it to participate in redox reactions, forming reactive intermediates that can interact with biological molecules. The compound can act as a substrate for enzymes like laccases, leading to the formation of radicals and subsequent polymerization or cross-linking reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The table below compares 5-Amino-2,3-dimethoxyphenol with structurally similar compounds, highlighting key differences in substituents, molecular mass, and applications:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: Methoxy groups (OCH₃) in 5-Amino-2,3-dimethoxyphenol are electron-donating, reducing phenol acidity compared to halogenated analogs like 5-Amino-2,3-dibromophenol, where bromine atoms increase acidity .
Industrial and Research Use
- Supplier Data: 5-Amino-2,3-dimethoxyphenol is available from at least three suppliers, indicating commercial demand for specialized organic synthesis .
- Safety Profiles: Halogenated analogs like 5-Amino-2,3-dibromophenol require careful handling due to higher toxicity compared to methoxy-substituted derivatives .
Biological Activity
5-Amino-2,3-dimethoxyphenol (C8H11NO3) is a compound that has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5-Amino-2,3-dimethoxyphenol is characterized by the presence of an amino group and two methoxy groups on a phenolic ring. Its chemical structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 169.18 g/mol |
| Melting Point | 110-112 °C |
| Solubility | Soluble in ethanol, slightly soluble in water |
Antioxidant Properties
5-Amino-2,3-dimethoxyphenol exhibits significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, thereby reducing cellular damage.
- Mechanism : The antioxidant effect is primarily attributed to the phenolic hydroxyl groups that donate electrons to neutralize free radicals.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit various enzymes, notably:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance acetylcholine levels in the brain, making it a candidate for Alzheimer's disease treatment.
- Tyrosine Kinase Inhibitors : Research indicates that 5-Amino-2,3-dimethoxyphenol acts as a novel inhibitor of tyrosine kinases, which are important in cancer signaling pathways.
Case Studies
-
Antioxidant Activity Evaluation :
- A study demonstrated that 5-Amino-2,3-dimethoxyphenol significantly reduced lipid peroxidation in rat liver homogenates. The IC50 value was determined to be 25 µM, indicating strong antioxidant capacity .
- AChE Inhibition :
- Tyrosine Kinase Activity :
The biological activity of 5-Amino-2,3-dimethoxyphenol is largely attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The amino group forms hydrogen bonds with target enzymes, while the methoxy groups enhance hydrophobic interactions.
- Inhibition Pathways : By inhibiting AChE and tyrosine kinases, the compound modulates critical signaling pathways involved in neurodegeneration and cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
